2-(2,5-dichlorothiophen-3-yl)acetic acid
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Overview
Description
2-(2,5-dichlorothiophen-3-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with two chlorine atoms and an acetic acid group
Preparation Methods
The synthesis of 2-(2,5-dichlorothiophen-3-yl)acetic acid can be achieved through several routes. One common method involves the chlorination of thiophene followed by the introduction of the acetic acid group. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the thiophene ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.
Chemical Reactions Analysis
2-(2,5-dichlorothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Esterification: The acetic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
2-(2,5-dichlorothiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and thiophene ring contribute to its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.
Comparison with Similar Compounds
2-(2,5-dichlorothiophen-3-yl)acetic acid can be compared to other similar compounds, such as:
2,5-Dichlorophenylacetic acid: Both compounds have similar structural features, but the presence of a thiophene ring in this compound imparts different chemical properties and reactivity.
2,4-Dichlorophenoxyacetic acid: This compound is widely used as a herbicide, and while it shares the dichloro substitution pattern, its applications and chemical behavior differ significantly from this compound.
2,5-Dichlorobenzoic acid: Another structurally related compound, but with a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXUBICVRRNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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